molecular formula C26H21ClN4O2 B11987691 2-chloro-7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

2-chloro-7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11987691
M. Wt: 456.9 g/mol
InChI Key: WFNXXZHOFNWERT-UHFFFAOYSA-N
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Description

2-chloro-7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of chromeno-triazolo-pyrimidines This compound is characterized by its unique fused ring structure, which includes a chromene ring, a triazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving a suitable amidine derivative and a halogenated precursor.

    Substitution Reactions: The chloro, methoxy, and methyl groups are introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro, methoxy, and methyl positions using reagents such as sodium methoxide or methyl iodide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or methyl iodide in acetone.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-chloro-7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-chloro-7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    This compound: Similar structure but different substituents.

    4-methylphenethylamine: A simpler compound with a phenethylamine structure.

    [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: Compounds with similar triazole and tetrazine rings.

The uniqueness of this compound lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H21ClN4O2

Molecular Weight

456.9 g/mol

IUPAC Name

4-chloro-11-(4-methoxyphenyl)-9-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C26H21ClN4O2/c1-15-3-5-17(6-4-15)25-22-23(20-13-18(27)9-12-21(20)33-25)30-26-28-14-29-31(26)24(22)16-7-10-19(32-2)11-8-16/h3-14,24-25H,1-2H3,(H,28,29,30)

InChI Key

WFNXXZHOFNWERT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NC=NN5C3C6=CC=C(C=C6)OC

Origin of Product

United States

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